molecular formula C14H9ClN4O2 B14142864 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine CAS No. 404847-70-7

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine

Katalognummer: B14142864
CAS-Nummer: 404847-70-7
Molekulargewicht: 300.70 g/mol
InChI-Schlüssel: PUROSGBQMKAUIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a nitrophenyl group, and a phthalazin-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine typically involves the reaction of 4-chlorophthalazin-1-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and optimizing the reaction parameters to ensure consistent quality and yield. The industrial production also involves purification steps to remove any impurities and obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 4-chloro-N-(4-aminophenyl)phthalazin-1-amine.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)benzamide
  • 4-chloro-N-(4-nitrophenyl)quinazolin-2-amine
  • 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is unique due to its specific structural features, such as the phthalazin-1-amine moiety, which distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

404847-70-7

Molekularformel

C14H9ClN4O2

Molekulargewicht

300.70 g/mol

IUPAC-Name

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine

InChI

InChI=1S/C14H9ClN4O2/c15-13-11-3-1-2-4-12(11)14(18-17-13)16-9-5-7-10(8-6-9)19(20)21/h1-8H,(H,16,18)

InChI-Schlüssel

PUROSGBQMKAUIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.